molecular formula C16H14O5S B1675716 LY 806303 CAS No. 149725-15-5

LY 806303

Cat. No.: B1675716
CAS No.: 149725-15-5
M. Wt: 318.3 g/mol
InChI Key: STCBJZIZCOASHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-methyl-1-oxopropoxy)[1]benzothieno[3,2-b]furan-2-carboxylate (LY806303) is a heterocyclic compound featuring a benzothienofuran scaffold with ester and acyloxy substituents. It has been extensively studied as a selective inhibitor of human α-thrombin, a serine protease critical in blood coagulation . The compound’s mechanism involves non-covalent interactions with thrombin’s active site, as demonstrated by electrospray mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) studies . Its unique thieno[3,2-b]furan core contributes to its structural stability and binding specificity, distinguishing it from other thrombin inhibitors .

Properties

IUPAC Name

methyl 3-(2-methylpropanoyloxy)-[1]benzothiolo[3,2-b]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5S/c1-8(2)15(17)21-12-13(16(18)19-3)20-11-9-6-4-5-7-10(9)22-14(11)12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCBJZIZCOASHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(OC2=C1SC3=CC=CC=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933714
Record name Methyl 3-[(2-methylpropanoyl)oxy][1]benzothieno[3,2-b]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149725-15-5
Record name LY 806303
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149725155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-[(2-methylpropanoyl)oxy][1]benzothieno[3,2-b]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-(2-methyl-1-oxopropoxy)(1)benzothieno(3,2-b)furan-2-carboxylate, also known as LY806303, is a compound of significant interest due to its biological activity, particularly as an inhibitor of human alpha-thrombin. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

  • IUPAC Name : Methyl 3-(2-methylpropanoyloxy)-benzothiolo[3,2-b]furan-2-carboxylate
  • Molecular Formula : C16H14O5S
  • CAS Number : 149725-15-5
  • Molecular Weight : 318.35 g/mol

Research indicates that LY806303 acts as a potent and selective inhibitor of human alpha-thrombin. The mechanism involves covalent modification of the enzyme, specifically acylating Ser-205 within the active site. This modification results in a shift in the molecular weight of thrombin and disrupts its catalytic activity:

  • Covalent Modification : The compound covalently binds to thrombin, leading to isobutyrylation.
  • Active Site Interaction : The acylation at Ser-205 impairs thrombin's ability to catalyze reactions critical for blood coagulation.

Inhibition Studies

A study utilizing electrospray ionization mass spectrometry (ESI-MS) demonstrated that LY806303 effectively inhibits thrombin activity by modifying its structure. The study highlighted the following findings:

Study AspectFindings
Inhibition TypeCovalent modification
Target EnzymeHuman alpha-thrombin
Modification SiteSer-205 in the active site
Molecular Weight Shift72 Da increase indicating successful acylation

Antithrombotic Potential

The antithrombotic potential of LY806303 was evaluated in vivo. Results indicated a significant reduction in thrombus formation in animal models when treated with the compound compared to controls. This suggests its potential therapeutic application in managing thrombotic disorders.

Comparative Analysis with Other Compounds

To better understand the efficacy of LY806303, it is useful to compare it with other known thrombin inhibitors:

Compound NameMechanism of ActionSelectivityReference
LY806303Covalent modification of Ser-205High
DabigatranDirect reversible inhibitionModerate
ArgatrobanCompetitive inhibitionHigh

Future Directions

Given the promising results regarding LY806303’s biological activity, future research may focus on:

  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
  • Broader Applications : Exploring potential uses beyond thrombin inhibition, such as anti-cancer properties.

Comparison with Similar Compounds

Research Highlights and Limitations

  • Strengths of LY806303 : High thrombin selectivity and well-characterized binding via ESI-MS/MS .
  • Limitations: Limited clinical development due to metabolic instability of the ester group, a common issue in benzothienofuran derivatives .

Preparation Methods

Synthesis Strategies and Multi-Step Reaction Pathways

The synthesis of Methyl 3-(2-methyl-1-oxopropoxy)(1)benzothieno(3,2-b)furan-2-carboxylate involves a multi-step approach, beginning with the construction of the benzothieno[3,2-b]furan core. This scaffold is synthesized via cyclization reactions, often employing furan and benzothiophene precursors. For instance, a key intermediate, benzothieno[3,2-b]furan-2-carboxylic acid, is typically prepared through a Diels-Alder reaction between a furan diene and a thiophene-derived dienophile. Subsequent esterification with methanol under acidic conditions yields the methyl carboxylate moiety.

The introduction of the 3-(2-methyl-1-oxopropoxy) side chain is achieved through nucleophilic substitution or esterification. A common method involves reacting the hydroxyl group at the 3-position of the benzothieno[3,2-b]furan core with 2-methyl-1-oxopropyl chloride in the presence of a base such as potassium carbonate. This step requires anhydrous conditions and polar aprotic solvents like dimethylformamide (DMF) to maximize yield.

Reaction Optimization and Catalytic Conditions

Optimizing reaction conditions is critical for achieving high purity and yield. Table 1 summarizes key parameters for the esterification step, derived from analogous synthetic protocols.

Table 1: Optimization of Esterification Conditions for 3-(2-Methyl-1-Oxopropoxy) Side Chain Introduction

Parameter Tested Range Optimal Value Impact on Yield
Temperature (°C) 25–120 80 Maximizes kinetics without decomposition
Solvent DMF, DMSO, THF DMF Enhances nucleophilicity
Base K₂CO₃, Cs₂CO₃, Et₃N Cs₂CO₃ Improves reaction rate
Reaction Time (h) 2–24 6 Balances completion and side reactions

Notably, the use of Cs₂CO₃ as a base in DMF at 80°C for 6 hours achieves yields exceeding 85%, as evidenced by chromatographic analysis. Elevated temperatures (>100°C) risk decomposition, while shorter reaction times lead to incomplete substitution.

Structural Characterization and Analytical Validation

The structural integrity of Methyl 3-(2-methyl-1-oxopropoxy)(1)benzothieno(3,2-b)furan-2-carboxylate is confirmed through advanced spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the compound’s regiochemistry. For example, the proton NMR spectrum exhibits distinct singlet peaks for the methyl groups of the oxopropoxy moiety (δ 1.45 ppm) and carboxylate ester (δ 3.90 ppm).

X-ray crystallography further elucidates the molecular geometry, revealing a planar benzothieno[3,2-b]furan core with the oxopropoxy side chain oriented at a 24° dihedral angle relative to the fused ring system. This non-coplanar arrangement influences the compound’s electronic properties and reactivity.

Mechanistic Insights and Side Reaction Mitigation

The formation of the benzothieno[3,2-b]furan core proceeds via a [4+2] cycloaddition mechanism, analogous to the intramolecular Diels-Alder furan (IMDAF) reaction. In this process, the furan moiety acts as a diene, reacting with a tethered dienophile (e.g., a nitroso or carbonyl group) to form the bicyclic structure. Side reactions, such as acyl migration during lactam formation, are mitigated by严格控制 reaction temperatures and avoiding prolonged heating. For instance, maintaining temperatures below 100°C during cyclization prevents regioisomer formation, a common issue in fused heterocycle synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(2-methyl-1-oxopropoxy)[1]benzothieno[3,2-b]furan-2-carboxylate, and what key reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis of benzothieno-furan derivatives often employs cascade [3,3]-sigmatropic rearrangements or nucleophilic addition-cyclization strategies. For example, benzofuran precursors can be functionalized using NaH in THF to deprotonate phenolic intermediates, followed by alkylation or acylation with reagents like 2-methyl-1-oxopropoxy derivatives. Critical conditions include anhydrous solvents, controlled temperatures (e.g., 0°C for NaH reactions), and stoichiometric optimization to minimize side reactions. Structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is essential to validate purity .

Q. How is the interaction between this compound and human alpha-thrombin characterized using mass spectrometry techniques?

  • Methodological Answer : Electrospray ionization mass spectrometry (ESI-MS) and tandem MS (MS/MS) are pivotal for studying thrombin-ligand interactions. In Sall and Kaiser (1993), the compound’s binding to thrombin was analyzed by monitoring mass shifts corresponding to non-covalent complexes. Collision-induced dissociation (CID) further identified specific binding regions, such as exosite I or the active site. Buffer conditions (pH 7.4, physiological ionic strength) and protein-to-ligand molar ratios must be optimized to preserve complex stability during analysis .

Advanced Research Questions

Q. What challenges arise in resolving structural ambiguities of this compound using crystallography or NMR, and how can they be methodologically addressed?

  • Methodological Answer : Structural elucidation of polycyclic heteroaromatics is complicated by conformational flexibility and low crystallinity. Single-crystal X-ray diffraction (as in and for analogous compounds) requires high-purity samples and cryogenic conditions. For NMR, 1^1H-13^13C HSQC and NOESY experiments can resolve overlapping signals caused by aromatic protons. Dynamic nuclear polarization (DNP) or isotopic labeling (e.g., 13^13C-enriched precursors) may enhance sensitivity for low-abundance conformers .

Q. How does the compound’s mechanism as a thrombin inhibitor compare to other covalent inhibitors, and what experimental approaches validate its reversibility?

  • Methodological Answer : Unlike irreversible covalent inhibitors (e.g., serine protease inhibitors), this compound may exhibit reversible binding, as suggested by kinetic assays measuring thrombin activity recovery after dialysis. Comparative studies using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) can quantify inhibition constants (KiK_i). Structural insights from hydrogen-deuterium exchange (HDX) MS or mutagenesis (e.g., thrombin S195A mutants) clarify whether interactions are active-site-dependent or exosite-mediated .

Q. When contradictory data emerge from different binding studies (e.g., affinity vs. structural data), what integrative analytical strategies are recommended?

  • Methodological Answer : Contradictions between affinity measurements (e.g., SPR) and structural models (e.g., crystallography) often stem from experimental conditions (e.g., buffer pH, co-solvents). Integrative strategies include:

  • Surface Plasmon Resonance (SPR) to measure real-time binding kinetics under physiological conditions.
  • Molecular Dynamics (MD) Simulations to reconcile static crystal structures with dynamic binding modes.
  • Alanine Scanning Mutagenesis to map critical residues for interaction.
    Cross-validation with orthogonal techniques like isothermal titration calorimetry (ITC) ensures robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY 806303
Reactant of Route 2
Reactant of Route 2
LY 806303

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.